4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid
Overview
Description
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid is an organic compound with a complex structure that includes bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 5-methoxybenzoic acid to introduce the nitro group. This is followed by the bromination of 3-bromopropanol to form 3-bromopropoxy. The final step involves the esterification of the bromopropoxy group with the nitrobenzoic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 4-(3-aminopropoxy)-5-methoxy-2-nitrobenzoic acid.
Oxidation: Formation of 4-(3-bromopropoxy)-5-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromopropoxy)phenylboronic acid
- 1-(3-Bromopropoxy)-4-chlorobenzene
- (E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
Uniqueness
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO6/c1-18-9-5-7(11(14)15)8(13(16)17)6-10(9)19-4-2-3-12/h5-6H,2-4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIXBOIXLOOVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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